molecular formula C15H10N2O B12815488 3-(Quinoxalin-2-yl)benzaldehyde

3-(Quinoxalin-2-yl)benzaldehyde

Cat. No.: B12815488
M. Wt: 234.25 g/mol
InChI Key: YMNMESHHVCGYCP-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yl)benzaldehyde is a heterocyclic aromatic compound featuring a quinoxaline core fused with a benzaldehyde substituent at the 3-position. Quinoxaline derivatives are widely studied due to their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties. The aldehyde group in this compound enhances its reactivity, enabling its use as a precursor for synthesizing more complex heterocyclic systems, such as thiadiazoles or triazoles, via condensation or cyclization reactions.

Synthesis of this compound typically involves functionalization of the quinoxaline ring. For example, reactions with hydrazine hydrate or diazomethane can introduce reactive intermediates like carbohydrazides or diazo adducts, which are subsequently cyclized under acidic or oxidative conditions.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

3-quinoxalin-2-ylbenzaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-11-4-3-5-12(8-11)15-9-16-13-6-1-2-7-14(13)17-15/h1-10H

InChI Key

YMNMESHHVCGYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)benzaldehyde typically involves the condensation of quinoxaline derivatives with benzaldehyde under specific reaction conditions. One common method is the reaction of quinoxaline-2-carboxaldehyde with benzylamine in the presence of a catalyst such as trifluoroacetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 3-(Quinoxalin-2-yl)benzaldehyde, have shown significant promise in cancer treatment due to their ability to inhibit tumor growth through various mechanisms. Research indicates that modifications in the quinoxaline structure can enhance anticancer activity. For instance, studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival .

Case Study: Antitumor Efficacy

A study synthesized several quinoxaline derivatives and evaluated their anticancer properties. Results indicated that compounds containing the quinoxaline moiety displayed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities against a range of pathogens. The structure of quinoxaline allows for interactions with bacterial enzymes and DNA, leading to effective inhibition of microbial growth.

Antibacterial Activity

Research has shown that quinoxaline derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, a series of synthesized quinoxaline compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity of quinoxaline derivatives against pathogens like Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .

Antiviral Applications

Recent research has highlighted the potential of this compound as an antiviral agent. Quinoxaline derivatives have been investigated for their efficacy against various viral infections.

Case Study: Antiviral Efficacy Against Respiratory Pathogens

A systematic review documented the antiviral activities of various quinoxaline derivatives, emphasizing their potential as inhibitors of influenza and coronaviruses. Compounds were shown to inhibit viral replication at low micromolar concentrations without significant cytotoxicity .

Other Therapeutic Applications

Beyond anticancer, antimicrobial, and antiviral activities, this compound has been explored for its potential in treating chronic diseases such as diabetes and neurological disorders.

Chronic Disease Management

Quinoxaline derivatives have demonstrated anti-inflammatory properties and the ability to modulate glucose metabolism, suggesting their potential use in managing conditions like diabetes and neurodegenerative diseases .

Material Science Applications

In addition to pharmacological applications, this compound has been utilized in material science for developing organic semiconductors and luminescent materials due to its unique electronic properties.

Application AreaSpecific Use CasesNotable Findings
AnticancerInhibition of tumor cell proliferationSignificant cytotoxic effects on cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteriaComparable MIC values to standard antibiotics
AntiviralInhibition of viral replicationEffective against influenza and coronaviruses
Chronic Disease ManagementModulation of glucose metabolismPotential use in diabetes treatment
Material ScienceOrganic semiconductors, luminescent materialsUnique electronic properties beneficial for devices

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism: The 3-substituted benzaldehyde derivative exhibits steric hindrance compared to 2-substituted analogs (e.g., quinoxaline-2-carboxaldehyde), slowing some nucleophilic additions but favoring regioselective cyclizations.
  • Functional Group Synergy : Combining aldehyde groups with heterocycles (e.g., thiadiazoles) amplifies bioactivity. For instance, thiadiazole-containing derivatives show superior antimicrobial profiles compared to aldehyde-only analogs.
  • Stability: Hydroxy-substituted derivatives (e.g., 2-hydroxy-3-triazolylquinoxaline) demonstrate greater thermal stability due to hydrogen bonding, whereas aldehyde-substituted compounds are more reactive but prone to oxidation.

Critical Observations :

  • Cyclization Efficiency: Acidic conditions (e.g., HCl) for this compound synthesis yield moderate outputs, whereas oxidative cyclization (e.g., lead tetraacetate) for triazole derivatives achieves higher efficiency.
  • Substituent Compatibility : Aldehyde groups tolerate diverse nucleophiles (e.g., hydrazines, thioureas), but electron-withdrawing substituents may necessitate harsher conditions.

Research Implications and Limitations

While this compound is versatile, its applications are constrained by:

Oxidative Sensitivity : The aldehyde group requires inert atmospheres or stabilizing agents during reactions.

Limited Solubility: Aromatic stacking reduces solubility in polar solvents, complicating purification.

Q & A

Q. Optimization Strategy :

ParameterOptimal ConditionImpact on Yield
CatalystPEG-600 (10 mol%)Increases by ~20%
Temperature80–100°CBalances kinetics and decomposition
Reaction Time30–60 min (microwave)Reduces side reactions

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Basic Research Question
Methodological Approach :

  • NMR :
    • ¹H NMR : Look for characteristic peaks:
  • Aldehyde proton at δ 9.8–10.2 ppm.
  • Quinoxaline aromatic protons at δ 7.5–8.5 ppm (multiplet) .
    • ¹³C NMR : Carbonyl carbon (C=O) at δ 190–195 ppm.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 249.2 (C₁₅H₁₁N₂O⁺) .

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 60% acetonitrile/water) .

What role does this compound play in the synthesis of heterocyclic compounds, and how can reaction parameters be adjusted to influence ring size?

Advanced Research Question
This compound serves as a precursor for synthesizing six-membered heterocycles (e.g., 3-(Quinoxalin-2-yl)-2H-chromen-2-ones). Key strategies include:

  • Ring Closure : Nucleophilic substitution with diamines or thiols under basic conditions .
  • Solvent Effects :
    • DMSO : Favors larger rings (e.g., seven-membered) via slower kinetics.
    • DMF : Promotes six-membered rings due to higher polarity and faster reaction rates .
  • Temperature Control : Lower temperatures (≤60°C) stabilize intermediates for smaller rings.

Q. Case Study :

Target HeterocycleReagentSolventYield (%)
2H-Chromen-2-oneo-PhenylenediamineDMF75–85
Thiazolo[5,4-b]quinoxalineNaSHEthanol65–70

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation exposure (GHS H319: eye irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Protocols :

  • Skin Contact : Wash immediately with soap/water for 15 minutes .
  • Eye Exposure : Rinse with saline solution for 20 minutes; seek medical attention .

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives, and what factors most significantly impact reproducibility?

Advanced Research Question
Critical Factors :

  • Catalyst Purity : Trace metals in PEG-600 may alter reaction pathways .
  • Moisture Sensitivity : Anhydrous conditions are critical; use molecular sieves in hygroscopic solvents .
  • Analytical Variability : Standardize HPLC/GC methods to ensure consistent purity assessment.

Q. Troubleshooting Table :

IssuePossible CauseSolution
Low YieldImpure starting materialRecrystallize 3-(bromoacetyl)coumarin prior to use
Side ProductsOverheatingOptimize microwave power (≤300 W)
Poor SolubilitySolvent polarity mismatchSwitch to DMF or DMSO

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